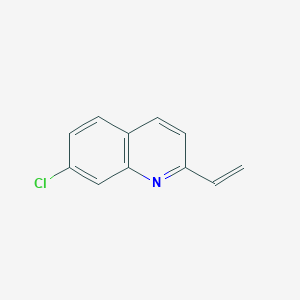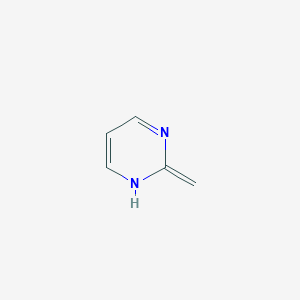
7-Chloro-2-vinylquinoline
Vue d'ensemble
Description
7-Chloro-2-vinylquinoline is a heterocyclic organic compound . It is used as the starting material in the synthesis of certain intermediates . The molecular formula of 7-Chloro-2-vinylquinoline is C11H8ClN .
Synthesis Analysis
The synthesis of 7-Chloro-2-vinylquinoline can be achieved via a catalyst-free method involving a direct deamination reaction during Mannich synthesis . This process involves the use of reagents and solvents, which are monitored through thin-layer chromatography .Molecular Structure Analysis
The molecular structure of 7-Chloro-2-vinylquinoline consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 189.641 Da, and the monoisotopic mass is 189.034531 Da .Chemical Reactions Analysis
7-Chloro-2-vinylquinoline can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2-vinylquinoline include its molecular structure and mass . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antimycotic Activity : Synthesis of 2-chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines has shown strong inhibition of microorganisms such as Aspergillus fumigatus, Trichophyton mentagrophytes, and Candida albicans (Cziáky et al., 1996).
Antimalarial Activity : 2-vinylquinolines synthesized through microwave-assisted methods demonstrated excellent antimalarial activities against the chloroquine-resistant Dd2 strain of Plasmodium falciparum (Huang et al., 2019).
Catalysis in Organic Synthesis : Novel metathesis catalysts derived from vinylquinoline have been synthesized and show potential in model RCM and enyne reactions (Barbasiewicz et al., 2006).
Enantioselective Synthesis : Enantioselective acylation of tetrahydroquinolin-4-ols using 2-vinylquinolines has been achieved, with potential applications in large-scale preparation of chiral compounds (Zhou et al., 2015).
Cytotoxicity in Cancer Research : Pyrroloisoquinolines synthesized from vinylquinolines were evaluated for cytotoxicity in ovarian cell lines, indicating potential in cancer research (Vlachou et al., 2002).
Cross-Coupling Reactions : 7-Chloro-4-iodoquinoline undergoes Suzuki cross-coupling reactions with arylboronic acids, indicating its utility in organic synthesis (Friesen & Trimble, 2004).
Antioxidant or Prooxidant Effects : Studies on 7-chloro-4-hydroxyquinoline derivatives have shown their potential as antioxidants or prooxidants in biological systems, with implications in drug development (Liu et al., 2002).
Synthesis of Quinoline Derivatives : Novel methods for the synthesis of 2-vinylquinolines and their application in the creation of quinoline derivatives have been developed (Xiao et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWZIPWUDXJPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC(=C2)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443692 | |
| Record name | 7-CHLORO-2-VINYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177748-00-4 | |
| Record name | 7-CHLORO-2-VINYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)
![Benzo[d]oxazol-5-ol](/img/structure/B65095.png)
![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)








![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
